Ethyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a 1,2,4-oxadiazole ring that is substituted with a 4-fluorophenyl group and an ethyl ester functional group. The incorporation of the fluorine atom is particularly noteworthy as it can enhance the compound's lipophilicity and biological activity, making it a valuable candidate for drug development .
Ethyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate is classified under the oxadiazole derivatives, which are known for their diverse pharmacological properties including antibacterial, antifungal, and anticancer activities. The compound is cataloged under the chemical identifier CAS 151098-20-3 and is available from various chemical suppliers for research purposes .
The synthesis of Ethyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate typically involves cyclization reactions starting from appropriate precursors. A common synthetic route includes the reaction of 4-fluorobenzohydrazide with ethyl chloroformate in the presence of a base such as triethylamine. This method leads to the formation of an intermediate that subsequently cyclizes to yield the desired oxadiazole structure .
Ethyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate has a distinct molecular structure characterized by its oxadiazole ring system. The molecular formula is , and its structure can be represented as follows:
Ethyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate can participate in several chemical reactions:
The mechanism of action for Ethyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific biological targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. Notably, it has shown potential anticancer properties through mechanisms such as kinase inhibition or induction of apoptosis in cancer cells .
Ethyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate has several scientific applications:
The synthesis predominantly employs a two-step cyclization sequence starting from 4-fluorobenzonitrile derivatives. In the initial step, 4-fluorobenzonitrile reacts with hydroxylamine hydrochloride under basic conditions (sodium hydroxide or sodium bicarbonate) in ethanol/water solvent systems (typically 5:1 v/v), generating 4-fluorobenzamidoxime (Intermediate I). This intermediate undergoes O-acylation with ethyl chlorooxalate in aprotic solvents like dichloromethane or tetrahydrofuran, yielding the O-acylamidoxime (Intermediate II). Spontaneous or base-triggered cyclodehydration of Intermediate II furnishes the target oxadiazole. Key advantages include high regioselectivity and compatibility with diverse functional groups. Triethylamine is commonly employed to neutralize HCl byproducts during acylation, preventing side reactions [2] [3].
Table 1: Representative Yields for Hydrazide-Based Cyclization
4-Fluoro-Substituent Position | Cyclization Agent | Temperature (°C) | Yield (%) | Reference Method |
---|---|---|---|---|
Para | Ethyl chlorooxalate | 25 | 85 | Standard acylation |
Para | Diethyl oxalate | 110 | 78 | Thermal cyclization |
Para | N,N'-Dicyclohexylcarbodiimide | 25 | 92 | Coupling reagent |
This method's efficiency hinges on the purity of Intermediate I, with recrystallization (ethanol/water mixtures) often necessary to achieve >95% purity. The cyclization proceeds optimally at ambient temperature when using highly activated carbonyl agents like ethyl chlorooxalate, minimizing decomposition of the acid-labile oxadiazole ring [3] [8].
Ethyl chloroformate serves as both an activating agent and ester functionality source in one-pot syntheses. The optimized protocol involves treating 4-fluorobenzamidoxime with ethyl chloroformate (1.2–1.5 equivalents) in dichloromethane, catalyzed by tertiary amines like triethylamine (2.0 equivalents) or N,N-diisopropylethylamine (3.0 equivalents). The reaction proceeds via in situ formation of a mixed anhydride (Intermediate III), which undergoes rapid intramolecular nucleophilic attack by the amidoxime nitrogen, culminating in oxadiazole ring closure with simultaneous expulsion of chloride. This method achieves yields exceeding 80% within 2–4 hours at 0–25°C and is particularly valued for its operational simplicity and minimal purification requirements [2] [8].
Critical parameters include:
Solvent polarity and coordination ability significantly impact cyclization kinetics and product purity. Comparative studies reveal dichloromethane as the preferred solvent for O-acylation and cyclization involving electrophilic carbonyl compounds (e.g., ethyl chlorooxalate, ethyl chloroformate), offering excellent substrate solubility and facilitating acid scavenging. Alternatively, dimethyl sulfoxide enables efficient one-pot syntheses from amidoximes and carboxylic acids activated by in situ reagents like propylphosphonic anhydride, acting as both solvent and base mediator. Aqueous-ethanol systems are cost-effective for initial amidoxime formation but hinder subsequent anhydride-mediated cyclization due to hydrolysis [2] [8].
Table 2: Solvent Influence on Cyclization Efficiency
Solvent | Relative Permittivity (ε) | Cyclization Yield (%) | Reaction Time (h) | Key Advantage |
---|---|---|---|---|
Dichloromethane | 8.93 | 92 | 2.0 | Low nucleophilicity, anhydrous |
Dimethyl sulfoxide | 46.7 | 88 | 1.5 | Solubilizes polar intermediates |
Tetrahydrofuran | 7.58 | 78 | 3.5 | Good substrate solubility |
Acetonitrile | 37.5 | 85 | 2.5 | Medium polarity |
Ethanol | 24.3 | 45 | 12.0 | Hydrolysis competitive |
Dimethyl sulfoxide-based systems facilitate room-temperature cyclization when using inorganic bases (e.g., potassium carbonate), broadening substrate scope to include heat-sensitive precursors [8].
Conventional thermal cyclizations often require prolonged reflux (6–12 hours), risking oxadiazole decomposition. Microwave irradiation drastically reduces reaction times to 10–30 minutes while improving yields by 10–15%. A patented methodology exemplifies this: a mixture of 4-fluorobenzamidoxime and diethyl oxalate undergoes irradiation at 150°C in dimethylformamide without added catalyst. This approach achieves near-quantitative conversion by enabling rapid, uniform heating and overcoming kinetic barriers associated with conventional heating [4].
Table 3: Microwave vs. Conventional Thermal Synthesis Parameters
Parameter | Microwave Method | Conventional Method |
---|---|---|
Temperature | 120–150°C | 80–110°C (reflux) |
Time | 10–30 minutes | 6–12 hours |
Solvent | Dimethylformamide, N-Methyl-2-pyrrolidone | Toluene, Xylene |
Catalyst | None (or triethylamine) | Required (e.g., p-TsOH) |
Typical Yield | 88–95% | 70–85% |
Key benefits include suppressed side-product formation (e.g., nitrile hydrolysis) and energy efficiency. This technique is scalable using continuous-flow reactors, enabling multigram production of high-purity material (>99% by HPLC) [4].
Green methodologies prioritize atom economy, renewable solvents, and energy minimization. Solvent-free mechanochemical synthesis is achieved by ball-milling 4-fluorobenzamidoxime with diethyl oxalate (1:1.1 molar ratio) and potassium carbonate (10 mol%) for 60–90 minutes, yielding 82–86% product with minimal waste. Alternatively, aqueous micellar catalysis employs sodium dodecyl sulfate (2 wt%) as surfactant, enabling cyclization at 60°C in water. This achieves 80% yield while eliminating organic solvents [8] [9].
Notable advances include:
These approaches align with green chemistry principles, significantly reducing process mass intensity and enabling safer, more sustainable production of this pharmacologically relevant scaffold [8] [9].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1